molecular formula C11H13BN2O3 B7956087 [2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid

[2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid

Cat. No.: B7956087
M. Wt: 232.05 g/mol
InChI Key: SFKIRAOVXDRSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a cyano group, and a morpholine ring attached to a phenyl ring. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid typically involves the reaction of 2-cyano-3-(morpholin-4-yl)phenylboronic ester with a suitable boronic acid derivative. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Primary amines.

    Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry

In chemistry, [2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its ability to form stable carbon-carbon bonds makes it useful in the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is explored for its potential in drug discovery and development. Its unique structure allows for the creation of novel compounds with potential therapeutic benefits.

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then reacts with an aryl halide to form a new carbon-carbon bond, resulting in the formation of biaryl compounds. The cyano and morpholine groups provide additional functionalization, enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the cyano and morpholine groups, making it less versatile in certain reactions.

    4-Cyanophenylboronic acid: Contains a cyano group but lacks the morpholine ring, limiting its reactivity.

    3-Morpholinophenylboronic acid: Contains a morpholine ring but lacks the cyano group, affecting its chemical properties.

Uniqueness

[2-Cyano-3-(morpholin-4-yl)phenyl]boronic acid is unique due to the presence of both cyano and morpholine groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable reagent in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(2-cyano-3-morpholin-4-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c13-8-9-10(12(15)16)2-1-3-11(9)14-4-6-17-7-5-14/h1-3,15-16H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKIRAOVXDRSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)N2CCOCC2)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.